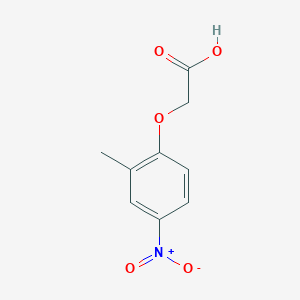

(2-Methyl-4-nitro-phenoxy)-acetic acid

Description

Historical Context of Substituted Phenoxyacetic Acid Analogs in Scientific Inquiry

The scientific journey into substituted phenoxyacetic acid analogs is intrinsically linked to the discovery of auxins, the first class of plant hormones to be identified. In the early 20th century, researchers observed that certain substances could promote cell elongation in plants. unl.edu This led to the isolation and identification of indole-3-acetic acid (IAA) as a primary natural auxin, a molecule pivotal in regulating numerous aspects of plant growth and development. unl.eduagronomyjournals.com

The discovery of IAA sparked a wave of chemical synthesis aimed at creating analogs that could mimic or interfere with its activity. researchgate.netpressbooks.pub During the 1940s, this research intensified, leading to the landmark development of synthetic auxin herbicides by independent groups in the United Kingdom and the United States. unl.eduresearchgate.net Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) emerged from this era of intensive investigation. researchgate.net These phenoxyacetic acid derivatives were found to be highly effective and selective, capable of controlling broadleaf weeds in cereal crops without significantly harming the crops themselves. pressbooks.pubbioone.org This discovery was a watershed moment, transforming agricultural practices and establishing phenoxyacetic acids as a cornerstone of modern weed science. researchgate.net The initial synthesis of these compounds, such as MCPA, was often achieved through a straightforward substitution reaction of the corresponding phenol (B47542) with chloroacetic acid in the presence of a base.

Academic Significance of (2-Methyl-4-nitro-phenoxy)-acetic Acid within Research Paradigms

Despite the extensive body of research on phenoxyacetic acid derivatives, the specific compound this compound has not been a prominent subject of academic inquiry. A thorough review of scientific literature reveals a significant scarcity of studies dedicated to its synthesis, biological activity, or potential applications. While its structural analogs, particularly the chloro-substituted compound MCPA, have been investigated in depth, this compound remains largely unexplored within academic research paradigms. Consequently, its significance and role in scientific research are not well-established. The lack of available data prevents a detailed discussion of its specific research findings or its place within the broader study of phenoxyacetic acids.

Evolution of Research Focus on Auxin-Mimicking Compounds

The research focus on auxin-mimicking compounds has evolved considerably since the initial discovery of synthetic auxins in the 1940s. pressbooks.pubbioone.org Initially, the primary goal was the identification of potent and selective herbicides for agricultural use. researchgate.net This led to the commercialization and widespread adoption of phenoxyacetic acids like 2,4-D and MCPA. bioone.org

In subsequent decades, research broadened to understand the molecular mechanisms of action of these compounds. bioone.org Scientists investigated how these synthetic molecules mimic natural auxin, leading to uncontrolled growth and eventual death in susceptible plants. pressbooks.pub This line of inquiry delved into auxin receptors, signal transduction pathways, and the physiological responses induced by these herbicides. bioone.org

More recently, research has diversified further. One area of focus has been the development of new auxin-mimicking herbicides with improved efficacy, different selectivity spectrums, and better environmental profiles. hracglobal.com Another significant research avenue is the study of herbicide resistance. With the emergence of weed populations resistant to synthetic auxins, understanding the genetic and biochemical basis of this resistance has become crucial for sustainable weed management. hracglobal.com Beyond herbicidal applications, the unique biological activities of various phenoxyacetic acid derivatives have also attracted attention in other fields, such as pharmacology, where they have been investigated for potential therapeutic properties. nih.govjetir.orgscilit.com This evolution reflects a shift from discovery and application to a more nuanced understanding of the complex interactions between these synthetic molecules and biological systems.

Data on Related Phenoxyacetic Acid Derivatives

| Property | Value |

| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid |

| Synonym | MCPA |

| Molecular Formula | C₉H₉ClO₃ |

| Molar Mass | 200.62 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 114 to 118 °C |

| Solubility in water | 825 mg/L (at 23 °C) |

Timeline of Key Developments in Auxin and Phenoxyacetic Acid Research

| Year | Development |

| 1926 | Frits Went first describes the substance that causes curvature in oat coleoptiles, which he names "auxin". unl.edu |

| 1940s | Independent discovery of synthetic auxin herbicides, including 2,4-D and MCPA, in the UK and USA. unl.eduresearchgate.netpressbooks.pub |

| 1945 | Introduction and commercialization of phenoxy herbicides like 2,4-D. researchgate.net |

| Post-1950s | Widespread adoption of phenoxy herbicides in agriculture, transforming weed control practices. |

| Late 20th Century | Research focus shifts to understanding the molecular mechanisms of auxin action and herbicide resistance. bioone.org |

| 21st Century | Continued research into new auxin-mimicking compounds, management of herbicide resistance, and exploration of phenoxyacetic acids in other scientific fields. hracglobal.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHCUUPSEKCMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Nitro Phenoxy Acetic Acid

Established Synthetic Routes for (2-Methyl-4-nitro-phenoxy)-acetic Acid

The most prominent and well-established method for the synthesis of this compound is through the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages.

Etherification Reactions in the Synthesis of Aryloxyalkanoic Acids

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. masterorganicchemistry.com In the context of synthesizing this compound, this translates to the reaction of 2-methyl-4-nitrophenol (B1582141) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. chemistrytalk.orgwikipedia.org The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl group of 2-methyl-4-nitrophenol to form the more nucleophilic phenoxide ion. chemistrytalk.orgijche.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.comchemicalbook.com

The general reaction scheme is as follows:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Several factors can be optimized to enhance the yield and selectivity of the Williamson ether synthesis for aryloxyalkanoic acids. The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and N,N-dimethylformamide (DMF) are often preferred as they can accelerate the reaction rate by solvating the cation of the base, thus making the alkoxide nucleophile more available. chemistrytalk.orgwikipedia.orgresearchgate.net Using an excess of the alcohol as a solvent is another common approach, although this can sometimes lead to lower yields compared to using a non-nucleophilic solvent like DMSO. researchgate.net

The reaction temperature is another critical parameter. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Careful control of temperature is necessary to avoid potential side reactions, such as elimination reactions of the alkylating agent, especially with more sterically hindered reactants. wikipedia.org The choice of base and its concentration also play a significant role. Strong bases like sodium hydroxide or potassium hydroxide are necessary to ensure complete deprotonation of the phenol (B47542). chemistrytalk.orgijche.com

Novel Approaches in the Preparation of this compound

In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods. These novel approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Green Chemistry Principles in Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. ijnrd.orgresearchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. anton-paar.comnih.gov The mechanism involves the direct heating of polar molecules in the reaction mixture through dipolar polarization and ionic conduction, leading to rapid and uniform heating. ijnrd.org The synthesis of this compound could potentially be accelerated using microwave irradiation, reducing energy consumption and the potential for side product formation. anton-paar.com

Phase-transfer catalysis (PTC) is another green chemistry approach that facilitates reactions between reactants in immiscible phases. ijche.comptfarm.plcrdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide ion from an aqueous phase (where it is generated with a base) to an organic phase containing the haloacetic acid. crdeepjournal.org This technique can enhance reaction rates, allow for the use of milder reaction conditions, and simplify product work-up. ijche.com Ultrasound-assisted PTC has also been shown to be effective in similar etherification reactions. ijche.comijche.com

Catalytic Methodologies for Derivatization

While the primary synthesis of the ether linkage is typically not catalytic, subsequent transformations of the resulting acid can be. For instance, the nitration of 2-methylphenoxyacetic acid to introduce the nitro group at the 4-position could potentially be achieved using catalytic methods. nist.gov While traditional nitration often employs harsh conditions with excess strong acids, catalytic approaches using solid acid catalysts or milder nitrating agents are being explored to improve selectivity and reduce waste.

Derivatization and Functionalization of this compound

The presence of a carboxylic acid group and a nitro group on the aromatic ring makes this compound a versatile scaffold for further chemical modifications. These functional groups can be independently or concertedly transformed to generate a library of new compounds with potentially interesting properties.

The carboxylic acid moiety can undergo a variety of classical transformations. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. jocpr.comorganic-chemistry.org The synthesis of the methyl ester of the related (4-nitrophenoxy)acetic acid has been reported with a high yield using thionyl chloride in methanol (B129727). chemicalbook.com

Amidation is another common derivatization reaction of the carboxylic acid group. Reaction with an amine, often activated by a coupling agent, leads to the formation of the corresponding amide. An example of a related derivative is 2-(2,4-dichloro-phenoxy)-n-(2-methyl-4-nitro-phenyl)-acetamide, showcasing the feasibility of this transformation. sigmaaldrich.com

The nitro group on the aromatic ring is also amenable to a range of functional group interconversions. The most common transformation is its reduction to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media like iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The resulting amino group can then be further functionalized, for example, through acylation or diazotization reactions.

Below are interactive data tables summarizing potential derivatization reactions of this compound based on known transformations of similar compounds.

Table 1: Derivatization of the Carboxylic Acid Group

| Derivative Type | Reagents and Conditions (Analogous) | Potential Product |

| Methyl Ester | Methanol, Thionyl Chloride, Room Temperature | This compound methyl ester |

| Ethyl Ester | Ethanol, Sulfuric Acid (catalyst), Reflux | This compound ethyl ester |

| Amide | Amine (e.g., Aniline), Coupling Agent (e.g., DCC), Solvent (e.g., DCM) | N-Phenyl-2-(2-methyl-4-nitrophenoxy)acetamide |

Table 2: Functionalization of the Nitro Group

| Transformation | Reagents and Conditions (Analogous) | Potential Product |

| Reduction to Amine | H₂, Pd/C, Ethanol or Fe, Acetic Acid, Reflux | (4-Amino-2-methyl-phenoxy)-acetic acid |

| Partial Reduction | Zn, NH₄Cl, Aqueous solution | (4-Hydroxylamino-2-methyl-phenoxy)-acetic acid |

Synthesis of Esters and Amides for Mechanistic Studies

The carboxylic acid moiety of this compound is a prime target for derivatization to form esters and amides. These transformations are not only crucial for creating prodrugs with altered pharmacokinetic profiles but are also instrumental in mechanistic studies to understand the role of the carboxyl group in the compound's biological interactions.

The synthesis of esters from this compound can be achieved through standard esterification protocols. For instance, the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, yields the corresponding ester. A general method for the synthesis of a phenoxyacetic acid methyl ester involves dissolving the acid in methanol and adding thionyl chloride dropwise under ice cooling. This is followed by stirring at room temperature to drive the reaction to completion.

Amide synthesis from this compound typically involves the activation of the carboxylic acid, followed by reaction with an appropriate amine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). For example, a general route to synthesize an N-substituted acetamide (B32628) from a phenoxyacetic acid involves reacting it with 2-chloro-N-(substituted-phenyl)acetamide in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a suitable solvent like acetonitrile. mdpi.com

While specific mechanistic studies on the formation of esters and amides of this compound are not extensively documented in publicly available literature, the kinetics and mechanisms of aminolysis of related activated phenyl esters, such as methyl 4-nitrophenyl carbonate, have been studied in detail. These studies often reveal a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with the rate-determining step being dependent on the basicity of the reacting amine. researchgate.net Such studies on analogous compounds provide a framework for predicting the reaction pathways and intermediates involved in the derivatization of this compound.

A representative selection of ester and amide derivatives of phenoxyacetic acid analogs and their general synthetic approaches are outlined below.

| Compound Type | Reactants | General Conditions |

| Methyl Ester | This compound, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux |

| Ethyl Ester | This compound, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux |

| N-Phenyl Amide | This compound, Aniline (B41778) | Activating agent (e.g., DCC), Room Temperature |

| N-Benzyl Amide | This compound, Benzylamine | Activating agent (e.g., DCC), Room Temperature |

Introduction of Additional Substituents for Structure-Activity Probing

To explore the structure-activity relationships (SAR) of this compound, researchers introduce additional substituents at various positions on the aromatic ring or modify existing ones. These modifications can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its biological activity.

The aromatic ring of this compound is amenable to electrophilic substitution reactions, although the presence of the deactivating nitro group directs incoming electrophiles to the meta-position relative to the nitro group (i.e., ortho to the ether linkage). However, synthetic strategies often involve starting from pre-substituted phenols or toluenes and then constructing the phenoxyacetic acid moiety. For example, starting with a substituted 2-methyl-4-nitrophenol would allow for the introduction of a variety of substituents at different positions on the phenyl ring.

Another key functional group for modification is the nitro group itself. Reduction of the nitro group to an amine provides a handle for a wide array of subsequent chemical transformations, including acylation, alkylation, and diazotization followed by substitution. This amino derivative, (2-Methyl-4-amino-phenoxy)-acetic acid, serves as a versatile intermediate for creating a library of compounds for SAR studies.

The following table illustrates potential modifications to the this compound scaffold for the purpose of SAR probing.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| Position 3, 5, or 6 | Halogen (F, Cl, Br) | Modulates lipophilicity and electronic effects. |

| Position 3, 5, or 6 | Alkyl (e.g., CH₃, C₂H₅) | Alters steric bulk and lipophilicity. |

| Position 4 (modification of NO₂) | Amino (NH₂) | Introduces a basic center, potential for H-bonding. |

| Position 4 (modification of NO₂) | Acetamido (NHCOCH₃) | Increases steric bulk and modifies H-bonding potential. |

The synthesis of such derivatives would follow established synthetic organic chemistry methodologies, and their subsequent biological evaluation would be crucial in elucidating the structural requirements for optimal activity.

Theoretical and Computational Investigations of 2 Methyl 4 Nitro Phenoxy Acetic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine stable conformations, molecular orbital energies, and other key physicochemical properties. pulsus.comresearchgate.net

The biological and chemical activity of (2-Methyl-4-nitro-phenoxy)-acetic acid is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the most stable arrangements of atoms in a molecule, known as conformers. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds.

For phenoxyacetic acid derivatives, key degrees of freedom include the torsion angles involving the ether linkage and the acetic acid side chain. For instance, in the related compound (4-Chloro-2-methylphenoxy) acetic acid, DFT calculations are used to identify the most stable conformer. researchgate.net A similar approach for this compound would involve optimizing the geometry using a basis set such as 6-311++G(d,p) to find the global energy minimum.

Crystal structure analyses of analogous compounds, such as (2-Methylphenoxy)acetic acid and 2-Methyl-2-(4-nitrophenoxy)propanoic acid, reveal that these molecules often form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.netresearchgate.net It is computationally predictable that this compound would also exhibit such dimeric structures, a feature that can be confirmed by calculating interaction energies.

Table 1: Predicted Structural Parameters for this compound This table presents hypothetical, yet realistic, geometric parameters based on computational studies of analogous compounds like (4-Chloro-2-methylphenoxy) acetic acid and crystal structure data. Specific values would require a dedicated computational study.

| Parameter | Predicted Value Range | Computational Method Basis |

| C-O-C (Ether) Bond Angle | 118-120° | DFT (B3LYP/6-311++G(d,p)) |

| O-C-C=O (Carboxyl) Torsion Angle | ~180° (for planar conformer) | Potential Energy Surface Scan |

| Hydrogen Bond Length (Dimer) | 1.6 - 1.8 Å | Geometry Optimization |

| Phenyl-O-CH2-COOH Torsion Angle | Variable, defines conformers | Conformer Search Algorithms |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.orgcureffi.org The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. pulsus.com

For this compound, the presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the energy of the LUMO, concentrating it on the nitrophenyl ring. Conversely, the methyl (-CH₃) and ether (-O-) groups are electron-donating, which would raise the energy of the HOMO. Computational studies on the analogous (4-Chloro-2-methylphenoxy) acetic acid have examined charge transfer complexes and non-bonding molecular orbitals (NBMO), which are crucial for understanding reactivity. pulsus.com A similar analysis for the title compound would elucidate the electronic transitions and reactive sites.

Table 2: Predicted Frontier Molecular Orbital Properties This table outlines the expected outcomes of an FMO analysis based on the compound's functional groups. The energy values are illustrative.

| Property | Predicted Characteristic | Influencing Functional Group |

| HOMO Energy | -6.5 to -7.5 eV | Primarily influenced by phenoxy oxygen and methyl group |

| LUMO Energy | -3.0 to -4.0 eV | Primarily localized on the nitro-substituted aromatic ring |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV | Indicates moderate kinetic stability |

| Site of Nucleophilic Attack | Carbon atoms of the nitro-substituted ring | Low LUMO energy |

| Site of Electrophilic Attack | Oxygen atom of the ether linkage | High HOMO coefficient |

Molecular Docking and Simulation Studies with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.comsemanticscholar.org This method is invaluable in drug discovery and for understanding the mechanism of action of bioactive compounds like herbicides.

As a phenoxyacetic acid derivative, this compound is a synthetic auxin, and its herbicidal activity would stem from its interaction with plant auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.

Molecular docking simulations can predict how the compound binds within the active site of these receptors. The process involves preparing the 3D structures of both the ligand and the protein. Computational tools then systematically sample different orientations and conformations of the ligand within the receptor's binding pocket. leafletpub.com The resulting poses are scored based on the intermolecular interactions, which for this compound would likely include:

Hydrogen Bonding: Between the carboxylic acid group of the ligand and polar amino acid residues (e.g., serine, arginine) in the receptor.

Hydrophobic Interactions: Involving the methyl-substituted phenyl ring and nonpolar residues.

Pi-Pi Stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine in the receptor.

A primary goal of molecular docking is to estimate the binding affinity between the ligand and its receptor, which correlates with the ligand's potency. Scoring functions within docking software like AutoDock Vina or Glide calculate a score (often expressed in kcal/mol) that estimates the free energy of binding. jbcpm.comleafletpub.com A more negative score typically indicates a stronger, more favorable binding interaction.

Table 3: Illustrative Molecular Docking Results This table provides a hypothetical example of what a molecular docking report would contain for the title compound against a plant auxin receptor.

| Parameter | Example Value | Interpretation |

| Binding Affinity (Docking Score) | -7.2 kcal/mol | Suggests a stable binding interaction |

| Interacting Residues (Receptor) | Arg403, Ser350, Phe82 | Identifies key amino acids for binding |

| Type of Interaction | Hydrogen bond with Arg403, Hydrophobic contact with Phe82 | Describes the nature of the binding forces |

| RMSD from Reference Ligand | 1.5 Å | Shows similarity in binding pose to a known active compound |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step sequence of a chemical reaction, known as its mechanism. By calculating the potential energy surface (PES), researchers can identify the structures and energies of reactants, intermediates, transition states, and products. rsc.orgmdpi.com

For this compound, a relevant reaction to study would be its degradation pathway in the environment, for example, via reaction with a hydroxyl radical (•OH), a common atmospheric oxidant. mdpi.comresearchgate.net Using DFT methods, one could model the different possible reaction pathways:

Hydrogen Abstraction: The •OH radical could abstract a hydrogen atom from the methyl group or the acetic acid side chain.

Addition to the Aromatic Ring: The •OH radical could add to different positions on the phenyl ring, forming an intermediate adduct. mdpi.com

By calculating the activation energy (the energy barrier of the transition state) for each potential step, the most favorable reaction pathway can be determined. rsc.org For instance, a computational study on the reaction of 4-methyl aniline (B41778) with •OH radicals used the M06-2X method to map the PES and determine that specific addition and abstraction pathways were energetically favored. mdpi.comresearchgate.net A similar investigation for this compound would provide crucial insights into its environmental persistence and transformation products. This approach allows for the prediction of reaction kinetics and the identification of major and minor products without performing the physical experiment.

Transition State Analysis for Degradation Pathways

The environmental degradation of this compound is a critical area of research. While specific experimental studies on its degradation pathways are not extensively documented, theoretical transition state analysis can elucidate plausible mechanisms. By analogy to structurally similar phenoxyacetic acid herbicides and nitroaromatic compounds, several degradation routes can be postulated and analyzed computationally.

One probable initial step in the aerobic degradation of this compound involves the enzymatic cleavage of the ether bond, a common pathway for phenoxyalkanoic acids. This reaction is often initiated by α-ketoglutarate-dependent dioxygenases, such as the TfdA enzyme, which is known to degrade related herbicides. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to calculate the energy barriers for such reactions. The transition state for the ether cleavage would involve the interaction of the substrate with the enzyme's active site, likely an iron(II) center, and molecular oxygen.

Another significant degradation pathway, particularly under anaerobic conditions or through photolysis, is the reduction of the nitro group. The step-wise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group can be investigated by calculating the transition state energies for each reduction step. These calculations would typically model the reaction with relevant biological reducing agents or through electron transfer processes.

A hypothetical degradation pathway could involve initial hydroxylation of the aromatic ring, a common reaction mediated by monooxygenases. The position of hydroxylation is influenced by the directing effects of the existing substituents (methyl, nitro, and phenoxyacetic acid groups). Transition state calculations for the electrophilic attack of a hydroxyl radical or a similar enzymatic oxidant would reveal the most likely positions for hydroxylation, thereby predicting the initial degradation products.

To illustrate the insights gained from such analyses, the following table presents hypothetical activation energies for key elementary steps in the proposed degradation pathways of this compound, derived from theoretical calculations on analogous compounds.

| Proposed Degradation Step | Reaction Type | Hypothetical Activation Energy (kcal/mol) | Plausible Degradation Product |

| Ether Bond Cleavage | Enzymatic (Dioxygenase) | 15 - 25 | 2-Methyl-4-nitrophenol (B1582141) |

| Nitro Group Reduction (First Step) | Reductive | 10 - 20 | (2-Methyl-4-nitrosophenoxy)-acetic acid |

| Aromatic Ring Hydroxylation | Oxidative | 12 - 22 | (2-Methyl-4-nitro-5-hydroxyphenoxy)-acetic acid |

This table is interactive. Users can sort the data by clicking on the column headers.

These theoretical activation energies, while hypothetical, serve to illustrate how computational chemistry can rank the feasibility of different degradation pathways, guiding experimental efforts to identify degradation intermediates and final products.

Theoretical Prediction of Reactivity Towards Biological Targets

The biological activity of this compound is intrinsically linked to its ability to interact with specific biological targets. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are powerful tools for predicting such interactions.

QSAR models correlate the chemical structure of a molecule with its biological activity. For this compound, a QSAR model could be developed to predict its herbicidal activity or its potential toxicity to non-target organisms. The model would use a set of molecular descriptors calculated from the compound's structure, such as its lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. By comparing these descriptors to those of known active and inactive compounds, a predictive model can be constructed.

Molecular docking simulations can provide a more detailed, three-dimensional view of the interaction between this compound and a specific biological receptor. For instance, if the compound is hypothesized to act as an auxin mimic, a common mechanism for phenoxy herbicides, it could be docked into the binding site of an auxin receptor protein. The docking simulation would predict the preferred binding pose and calculate a binding affinity score, indicating the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues, can be identified.

The following table presents a hypothetical set of molecular descriptors for this compound that would be relevant for predicting its biological reactivity, along with a hypothetical binding affinity to a putative biological target.

| Molecular Descriptor | Descriptor Type | Hypothetical Value | Relevance to Biological Reactivity |

| LogP | Lipophilicity | 2.5 | Membrane permeability and transport to the target site. |

| HOMO Energy | Electronic | -8.5 eV | Susceptibility to oxidation and interaction with electron-deficient sites. |

| LUMO Energy | Electronic | -1.2 eV | Susceptibility to reduction and interaction with electron-rich sites. |

| Dipole Moment | Electronic | 4.5 D | Strength of polar interactions with the biological target. |

| Binding Affinity (to a hypothetical receptor) | Interaction | -7.2 kcal/mol | Strength of binding to the active site of a target protein. |

This table is interactive. Users can sort the data by clicking on the column headers.

These theoretical predictions are invaluable for prioritizing compounds for further experimental testing and for understanding the molecular basis of their biological effects. The combination of transition state analysis for degradation and theoretical predictions of biological reactivity provides a comprehensive computational assessment of the environmental and biological profile of this compound.

Mechanistic Research on 2 Methyl 4 Nitro Phenoxy Acetic Acid Interactions in Plant Systems

Cellular and Subcellular Uptake and Translocation Mechanisms in Plants

The entry and movement of (2-Methyl-4-nitro-phenoxy)-acetic acid within a plant are critical first steps in its herbicidal action. Like other phenoxyacetic acid herbicides, it is readily absorbed by both the leaves and roots of plants. nih.gov Once absorbed, it is translocated throughout the plant, accumulating in the meristematic tissues, which are regions of active cell division and growth. nih.gov

Role of Transport Proteins in Compound Distribution

The distribution of synthetic auxins like this compound is not a passive process. It is facilitated by specific transport proteins that are also responsible for the movement of the natural plant hormone indole-3-acetic acid (IAA). The primary carriers involved in auxin transport belong to two main families: the influx carriers, which move auxin into cells, and the efflux carriers, which move it out.

Recent research has highlighted the role of PIN-FORMED (PIN) proteins , a family of auxin efflux carriers, in the transport of phenoxyacetic acid herbicides. While studies have not directly examined this compound, research on the closely related 2,4-D has shown that its transport is mediated by PIN proteins. This suggests that this compound likely utilizes these same transport pathways for its distribution within the plant.

Another family of transporters, the ATP-binding cassette (ABC) transporters , specifically the B-subfamily (ABCB), are also known to be involved in auxin transport and are likely contributors to the movement of synthetic auxins.

Intracellular Compartmentation Studies

Once inside the plant cell, synthetic auxins like this compound are distributed among various subcellular compartments. The primary site of action for auxin herbicides is the nucleus, where they interfere with gene regulation. However, their distribution is influenced by the pH gradients between different cellular compartments, such as the cytoplasm, vacuole, and chloroplasts.

Molecular Targets and Receptor Binding Dynamics in Plant Cells

The herbicidal effects of this compound stem from its ability to mimic the natural plant hormone auxin. This molecular mimicry allows it to bind to auxin receptors, leading to a cascade of events that ultimately result in uncontrolled growth and plant death. nih.gov

Auxin Receptor Binding Studies and Ligand Specificity

The primary auxin receptors in plants are a family of F-box proteins, with TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and the AUXIN SIGNALING F-BOX (AFB) proteins being the most well-characterized. These proteins are components of the SCF-TIR1/AFB ubiquitin-ligase complex.

Binding studies on the related compound MCPA have shown that it binds to these receptors, although with a lower affinity compared to the natural auxin, IAA. Research comparing various synthetic auxins has revealed differences in their binding selectivity to different members of the TIR1/AFB family. For instance, some synthetic auxins show a higher affinity for certain AFB proteins over TIR1. While specific quantitative binding data for this compound is not available, it is expected to follow a similar pattern of binding to the TIR1/AFB family of receptors.

Comparative Binding of Auxin Analogs to TIR1/AFB Receptors

| Compound | Relative Binding to AtTIR1 (% of IAA) | Relative Binding to AtAFB2 (% of IAA) | Relative Binding to AtAFB5 (% of IAA) |

|---|---|---|---|

| IAA (Indole-3-acetic acid) | 100% | 100% | 100% |

| 2,4-D | 29% | 22% | 40% |

| MCPA | Lower than IAA | Lower than IAA | Lower than IAA |

This table presents a summary of relative binding affinities of different auxin analogs to representative auxin receptors from Arabidopsis thaliana. The data for MCPA indicates a generally lower binding affinity compared to the natural auxin IAA, a characteristic shared with other synthetic auxins like 2,4-D. Specific percentage values for MCPA were not provided in the compared studies.

Co-receptor Complex Formation and Activation Pathways

The binding of an auxin molecule to a TIR1/AFB receptor is not sufficient to initiate the signaling cascade. The formation of a stable co-receptor complex requires the presence of a third component: an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.

The auxin molecule acts as a "molecular glue," facilitating the interaction between the TIR1/AFB protein and an Aux/IAA protein. This leads to the formation of a stable TIR1/AFB-auxin-Aux/IAA complex. The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs) , which are transcription factors that can then activate the expression of auxin-responsive genes. The uncontrolled and prolonged activation of these genes by a synthetic auxin like this compound leads to the observed herbicidal effects.

Biochemical and Physiological Responses in Plant Organisms

The interaction of this compound with the auxin signaling pathway triggers a wide range of biochemical and physiological responses that are ultimately detrimental to the plant.

The overstimulation of auxin-responsive genes leads to a variety of observable effects, including:

Epinasty: The downward bending of leaves, petioles, and stems due to differential growth rates.

Stem and root swelling and twisting: Uncontrolled cell division and elongation in the vascular tissues.

Callus formation: The development of undifferentiated plant cells, particularly at the base of the stem.

Inhibition of root growth: Disruption of normal root development and function.

At the biochemical level, exposure to phenoxyacetic acid herbicides like MCPA has been shown to cause:

Interference with protein synthesis and cell division. nih.gov

Changes in chlorophyll (B73375) content: Often leading to chlorosis (yellowing) of the leaves.

Induction of oxidative stress: The production of reactive oxygen species (ROS) that can damage cellular components.

Alterations in the activity of various enzymes: Including those involved in detoxification and stress response pathways.

Physiological and Biochemical Effects of MCPA on Cotton

| Parameter | Observed Effect |

|---|---|

| Chlorophyll Content | Decrease |

| Soluble Protein Content | Increase |

| Malondialdehyde (MDA) Content (Indicator of oxidative stress) | Increase |

| Protective Enzyme Activity (e.g., SOD, POD, CAT) | Increase |

| Plant Height | Decrease |

| Boll Number | Decrease |

| Single Boll Weight | Decrease |

This table summarizes the observed effects of MCPA exposure on various physiological and biochemical parameters in cotton plants. These changes are indicative of the stress and metabolic disruption caused by the herbicide.

Transcriptomic and Proteomic Analysis of Gene Expression Modulation

The application of MCPA induces significant changes at the molecular level, altering the expression of numerous genes and the abundance of various proteins as the plant attempts to manage the chemical stress.

Transcriptomic studies, such as those using RNA-Seq or microarrays, have begun to unveil the gene expression profiles of plants responding to synthetic auxins. In Arabidopsis thaliana, exposure to auxinic herbicides triggers differential expression in a wide array of genes. nih.gov While specific transcriptome-wide data for MCPA is part of a broader understanding of synthetic auxins, studies on related compounds show the upregulation of genes involved in hormone responses, particularly auxin and ethylene (B1197577) signaling pathways. nih.gov Genes such as the GH3 family, which are involved in conjugating excess auxin to amino acids for storage or degradation, are often induced as a primary response to auxin overdose. nih.gov Furthermore, genes associated with general stress responses, including those encoding heat-shock proteins (HSPs), glutathione (B108866) S-transferases (GSTs) involved in detoxification, and various transcription factors, are also significantly affected. nih.gov

Proteomic analyses, which study the entire set of proteins in a cell or organism, provide further insight into the functional consequences of these gene expression changes. nih.gov In response to herbicide stress, plants often exhibit changes in proteins related to key metabolic pathways. nih.govnih.gov Studies on various herbicide-induced stresses have identified differentially abundant proteins involved in:

Energy and Metabolism: Changes in the abundance of proteins related to photosynthesis, the tricarboxylic acid (TCA) cycle, and carbon metabolism are common, often showing a downregulation of photosynthetic proteins as the plant's resources are diverted to stress defense. mdpi.commdpi.com

Stress and Defense: There is typically an increased abundance of pathogenesis-related (PR) proteins, antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), and proteins involved in detoxification pathways. nih.govmdpi.comnih.gov

Protein Metabolism: Molecular chaperones and proteins involved in protein synthesis and degradation can be altered, reflecting the cell's attempt to manage damaged proteins and mount a stress response. nih.gov

| Functional Category | Effect of MCPA/Synthetic Auxin | Example Genes/Proteins | Research Context |

| Hormone Signaling | Upregulation | GH3 family genes, Auxin efflux carriers | Transcriptome analysis shows these genes are induced to manage auxin overload. nih.gov |

| Stress Response | Upregulation | Glutathione S-transferases (GSTs), Heat-Shock Proteins (HSPs), Pathogenesis-Related (PR) proteins | General response to cellular stress and detoxification of foreign compounds. nih.govnih.gov |

| Photosynthesis | Downregulation | Photosystem II components, Rubisco | Stress often leads to a reduction in photosynthetic activity to conserve energy. mdpi.com |

| Antioxidant Defense | Upregulation | Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT) | Increased production to combat oxidative stress caused by the herbicide. nih.govresearchgate.net |

| Metabolism | Altered Abundance | Enzymes of the TCA cycle, Amino acid biosynthesis proteins | Metabolic pathways are reprogrammed to support defense and manage energy. mdpi.commdpi.com |

Modulation of Endogenous Plant Hormone Homeostasis

MCPA's primary mechanism is the disruption of hormonal balance, beginning with its action as a powerful and persistent auxin mimic. wikipedia.orgresearchgate.net Unlike the natural auxin IAA, which is carefully regulated by the plant through synthesis, transport, and degradation, synthetic auxins like MCPA are more stable and accumulate to phytotoxic levels. researchgate.net

This overdose of auxin signaling triggers a cascade of hormonal imbalances:

Auxin Homeostasis: The application of MCPA leads to a supraphysiological auxin response. mdpi.com This can paradoxically cause an increase in the plant's own IAA levels initially, further exacerbating the hormonal disruption before feedback mechanisms attempt to conjugate and sequester the excess auxin. mdpi.com Studies on the binding of MCPA and IAA to receptor sites in pea (Pisum sativum) epicotyls and roots suggest that phenoxyacetic acids may bind to a site on the auxin receptor that is different from the IAA binding site, allosterically reducing the receptor's affinity for IAA. nih.gov

Ethylene Biosynthesis: A well-documented consequence of auxin overdose is the stimulation of ethylene production. researchgate.netlmaleidykla.lt The excess auxin signaling upregulates the expression and activity of ACC synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. mdpi.com The resulting surge in ethylene, a hormone associated with senescence and stress responses, contributes significantly to the herbicidal symptoms, including leaf epinasty (downward curling) and chlorosis.

Abscisic Acid (ABA) Induction: The hormonal cascade also leads to an increase in abscisic acid (ABA), another key stress hormone. mdpi.comlmaleidykla.lt The upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a critical enzyme in the ABA biosynthesis pathway, is induced by the auxin/ethylene surge. mdpi.com Elevated ABA levels contribute to stomatal closure, inhibition of growth, and accelerated senescence, compounding the phytotoxic effects. lmaleidykla.lt

| Hormone | Effect of MCPA Application in Susceptible Plants | Key Enzyme/Pathway Affected | Consequence |

| Auxin (IAA) | Disruption of homeostasis; initial increase followed by conjugation | Binds to auxin receptors, induces GH3 genes | Uncontrolled growth, triggers other hormone responses. nih.govmdpi.com |

| Ethylene | Significant overproduction | Upregulation of ACC synthase (ACS) | Epinasty, chlorosis, senescence, tissue decay. researchgate.netmdpi.comlmaleidykla.lt |

| Abscisic Acid (ABA) | Increased biosynthesis and accumulation | Upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) | Growth inhibition, stomatal closure, accelerated senescence. mdpi.comlmaleidykla.lt |

Effects on Plant Growth Regulation at the Cellular Level

The macroscopic symptoms of MCPA exposure—such as stem curling, leaf malformation, and tissue death—are manifestations of profound disruption at the cellular level. researchgate.net The hormonal chaos directly interferes with the fundamental processes of cell division, elongation, and differentiation. fao.org

Cell Division and Elongation: Auxins are critical regulators of cell division and expansion. lmaleidykla.lt Research using different synthetic auxins on tobacco cell cultures has shown that these processes can be differentially affected. nih.gov While some auxins primarily stimulate cell elongation, others, more akin to MCPA's mode of action, promote uncontrolled cell division but can inhibit cell elongation. nih.gov This leads to the formation of undifferentiated callus-like tissues and disrupts the organized structure of vascular tissues (phloem and xylem), impairing the transport of water and nutrients and causing stems to become brittle and twisted. researchgate.net

Interference with Protein Synthesis: MCPA concentrates in actively growing meristematic tissues where it interferes with protein synthesis and normal cell division. fao.org This disruption prevents the formation of essential structural proteins and enzymes required for orderly growth.

Root Growth Inhibition: The roots are particularly sensitive to the effects of phenoxy herbicides. researchgate.net Studies have demonstrated that MCPA significantly inhibits root growth, particularly affecting the root cell elongation zone and the development of root hairs. researchgate.net This severely compromises the plant's ability to absorb water and nutrients from the soil.

| Cellular Process | Effect of MCPA | Mechanism |

| Cell Division | Uncontrolled proliferation | Mimics auxin signal, leading to continuous mitotic activity in sensitive tissues. chemicalwarehouse.comfao.org |

| Cell Elongation | Inhibition and disorganization | Hormonal imbalance disrupts the coordinated expansion of cells, particularly in roots. researchgate.netresearchgate.net |

| Cell Differentiation | Disruption | Leads to the formation of undifferentiated tissue; disrupts vascular system integrity. researchgate.net |

| Protein Synthesis | Interference | Concentrates in meristems and interferes with the production of proteins needed for growth. fao.org |

Structure Activity Relationship Sar Studies of 2 Methyl 4 Nitro Phenoxy Acetic Acid and Analogs

Impact of Substituent Modifications on Biological Activity in Plants

The nature, position, and number of substituents on the phenoxyacetic acid scaffold are determinant factors for its interaction with plant biological systems.

The auxin-like activity of phenoxyacetic acids is highly dependent on the substitution pattern of the aromatic ring. nih.govacs.org The presence of specific groups at certain positions can enhance or diminish the molecule's ability to mimic the natural auxin, indole-3-acetic acid (IAA). nih.gov For a compound to exhibit strong auxin activity, it is generally understood that the ring system must contain a double bond and a specific spatial relationship with the carboxyl-containing side chain. nih.gov

In the case of (2-Methyl-4-nitro-phenoxy)-acetic acid, the substituents are a methyl group at position 2 and a nitro group at position 4. Both positions are known to be crucial for the activity of this class of herbicides. researchgate.net For instance, the well-known herbicide MCPA is a (4-chloro-2-methylphenoxy)acetic acid. acs.orgnih.gov The substitution at position 2 is significant; for example, moving the methyl group from position 2 to other positions on the ring can alter the herbicidal efficacy.

The electronic properties of the substituents play a vital role. The nitro group (-NO₂) at position 4 is a strong electron-withdrawing group. This influences the electronic distribution of the entire molecule, which is a key factor in its interaction with auxin receptors like the F-box protein TIR1 (Transport Inhibitor Response 1). nih.gov The binding of an auxin mimic to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, triggering a cascade of gene expression that results in uncontrolled growth and eventual plant death. nih.gov

The following table summarizes the general effect of different substituents on the auxin activity of phenoxyacetic acids, providing context for the specific substitutions in this compound.

| Substituent Group | Position on Aromatic Ring | General Effect on Auxin-Mimicking Activity | Reference Example |

| Methyl (-CH₃) | 2 (ortho) | Often enhances activity, contributes to selectivity. | MCPA |

| Chloro (-Cl) | 4 (para) | Significantly increases activity. | 2,4-D, MCPA |

| Nitro (-NO₂) | 4 (para) | Strong electron-withdrawing effect, modulates receptor binding. | This compound |

| Unsubstituted | - | Generally lower activity compared to substituted analogs. | Phenoxyacetic acid |

This table is a generalized representation based on established SAR principles for phenoxyacetic acid herbicides.

The carboxylic acid group (-COOH) is an indispensable feature for the auxin-mimicking activity of phenoxyacetic acids. researchgate.net This acidic moiety is crucial for the molecule to bind to the auxin receptor pocket. nih.gov The interaction often involves the deprotonated carboxylate form, which forms critical bonds within the receptor site.

Studies on various auxin herbicides have consistently shown that the carboxylic acid group, or a group that can be readily metabolized to a carboxylic acid in the plant, is essential for biological activity. jetir.org This functional group acts as a key anchoring point, enabling the molecule to act as a "molecular glue" between the TIR1/AFB receptor and the Aux/IAA corepressor proteins, facilitating the latter's degradation. nih.gov Any modification that removes or significantly alters the electronic nature of the carboxylic acid group typically leads to a dramatic loss of herbicidal activity.

Stereochemical Considerations in Structure-Activity Relationships

When a chiral center is present in the molecule, the spatial arrangement of atoms becomes a critical factor in determining biological activity. This is particularly relevant for phenoxypropionic acids, which are close analogs of phenoxyacetic acids.

For chiral phenoxyalkanoic acids, such as the phenoxypropionic herbicides Mecoprop (MCPP) and Dichlorprop (DCPP), it is well-established that the biological activity resides almost exclusively in one enantiomer. acs.orgresearchgate.net Specifically, the (R)-enantiomers are responsible for the herbicidal, auxin-mimicking effects, while the (S)-enantiomers are largely inactive. acs.orgresearchgate.net This enantioselectivity is a direct consequence of the three-dimensional structure of the auxin receptor binding site, which preferentially accommodates the (R)-form.

Although this compound itself is achiral, introducing a methyl group to the alpha-carbon of the acetic acid side chain would create a chiral center, resulting in (R)- and (S)-2-(2-Methyl-4-nitro-phenoxy)-propionic acid. Based on the extensive research on analogous compounds like MCPP, it is expected that the (R)-enantiomer of this propionic acid derivative would be the biologically active form. Studies have shown that in soil and some plants, there can be preferential degradation of one enantiomer over the other, further highlighting the importance of stereochemistry in the environmental fate and efficacy of these compounds. acs.orgmst.edu

The following table illustrates the enantiomeric specificity for the closely related phenoxypropionic acid herbicide, Mecoprop.

| Enantiomer of Mecoprop | Common Designation | Herbicidal Activity |

| (R)-(+)-2-(4-chloro-2-methylphenoxy)propionic acid | MCPP-p, Mecoprop-P | Active |

| (S)-(-)-2-(4-chloro-2-methylphenoxy)propionic acid | Inactive |

This table demonstrates the principle of enantiomeric specificity in a close analog of the subject compound.

The recognition of enantiomeric specificity has driven the development of methods for the chiral synthesis of phenoxyalkanoic herbicides. The goal is to produce enantiomerically pure products, which allows for lower application rates and reduces the environmental load of the inactive isomer. acs.org General synthetic strategies often involve the use of chiral starting materials or chiral catalysts to produce the desired enantiomer. ebrary.net For example, the synthesis of an enantiomerically enriched phenoxypropionic acid can be achieved by reacting the corresponding phenol (B47542) (e.g., 2-methyl-4-nitrophenol) with an enantiomerically pure 2-halopropionic acid ester. ebrary.net

Following synthesis, stereoselective activity is evaluated through bioassays. These tests compare the biological effects of the racemic mixture against each of the pure enantiomers. Techniques like chiral liquid chromatography are essential for separating and quantifying the enantiomers in experimental samples to confirm their respective activities and degradation rates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For phenoxyacetic acid herbicides, QSAR studies have been employed to build predictive models that can help in the design of new, more effective analogs. mdpi.com

These models typically use a range of molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.com Key descriptors often include:

Lipophilicity (log P): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for its ability to penetrate the waxy cuticle of plant leaves.

Electronic Descriptors: Parameters like Hammett constants or calculated atomic charges describe the electron-donating or -withdrawing nature of substituents, which affects receptor binding.

Steric Descriptors: These quantify the size and shape of the molecule and its substituents, which is critical for fitting into the receptor binding pocket.

Topological and Polarizability Descriptors: These relate to molecular size, shape, and the distribution of electrons, which influence transport and binding properties. mdpi.com

A typical QSAR model for phenoxyacetic acids might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Recent QSAR studies on phenoxyacetic acid congeners have developed reliable models indicating that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.comfao.org These models are validated to ensure their predictive power and are valuable tools for screening new potential herbicide candidates before their synthesis, saving time and resources. mdpi.com

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and its analogs is rooted in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are invaluable tools in medicinal chemistry and agrochemistry for predicting the activity of new compounds, thereby streamlining the discovery and optimization process. mst.dkceur-ws.org

For phenoxyacetic acid derivatives, including those with nitro substitutions, their biological activity, particularly their herbicidal or plant growth-regulating effects, is often linked to their auxin-like properties. pressbooks.pubmdpi.com The core principle of developing predictive models for these compounds involves the systematic analysis of how modifications in their molecular structure affect their biological efficacy.

Predictive models for the biological activity of phenoxyacetic acid analogs are often developed using statistical techniques such as multiple linear regression (MLR) and partial least squares (PLS) regression. semanticscholar.org These methods are used to build a mathematical relationship between a set of molecular descriptors (numerical representations of molecular properties) and the observed biological activity.

A common approach is the Hansch analysis, which combines hydrophobic, electronic, and steric parameters to model biological activity. mst.dk For instance, a generalized Hansch-type equation for phenoxyacetic acid analogs might take the form:

log(1/C) = k₁ * logP + k₂ * σ + k₃ * Eₛ + k₄

Where:

log(1/C) represents the biological activity (e.g., the inverse of the concentration required for a certain effect).

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

σ (sigma) is the Hammett constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on the aromatic ring.

Eₛ is the Taft steric parameter, which accounts for the size and shape of the substituents.

k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis of a series of compounds with known activities.

More advanced modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), are also employed. CoMFA is a 3D-QSAR method that generates a three-dimensional grid around the aligned molecules and calculates steric and electrostatic fields at each grid point. nih.gov These field values are then used as descriptors in a PLS analysis to build a predictive model. The results are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. nih.gov

The predictive power of these models is assessed through various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) are used to check the robustness of the model. mdpi.com External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is crucial for evaluating its real-world predictive ability. mdpi.com

The table below illustrates a hypothetical QSAR model for a series of phenoxyacetic acid analogs, showcasing the types of data used in such studies.

| Compound | Substituents | logP | σ | Eₛ | Observed Activity (log(1/C)) | Predicted Activity (log(1/C)) |

| 1 | H | 1.48 | 0.00 | 0.00 | 3.50 | 3.52 |

| 2 | 4-Cl | 2.19 | 0.23 | -0.97 | 4.10 | 4.08 |

| 3 | 2-CH₃ | 1.98 | -0.17 | -1.24 | 3.80 | 3.85 |

| 4 | 4-NO₂ | 1.39 | 0.78 | -2.52 | 4.50 | 4.48 |

| 5 | 2-CH₃, 4-Cl | 2.69 | 0.06 | -2.21 | 4.30 | 4.33 |

| 6 | 2-CH₃, 4-NO₂ | 1.89 | 0.61 | -3.76 | 4.75 | 4.72 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Molecular Descriptors

The identification of key molecular descriptors is a critical step in understanding the Structure-Activity Relationship (SAR) of this compound and its analogs. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, and their correlation with biological activity reveals the molecular features that are essential for the desired effect. nih.gov

For phenoxyacetic acid herbicides, the biological activity is largely dependent on how well the molecule can mimic the natural plant hormone auxin and interact with its receptors. nih.gov Therefore, the key molecular descriptors are those that define the molecule's shape, electronic properties, and hydrophobicity, as these factors govern its ability to bind to the target site and be transported within the plant.

Key molecular descriptors for the biological activity of this compound and its analogs can be categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with the biological target.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to participate in charge-transfer interactions, which can be important for receptor binding.

Steric Descriptors: These descriptors relate to the size and shape of the molecule and its substituents.

Taft Steric Parameters (Eₛ): The size of the substituents at the ortho, meta, and para positions of the phenoxy ring can affect how the molecule fits into the binding pocket of the auxin receptor. The methyl group at the 2-position and the nitro group at the 4-position have specific steric requirements for optimal activity.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can influence both steric interactions and the dispersion forces involved in binding.

Molecular Shape Indices: Descriptors that define the three-dimensional shape of the molecule are important for understanding its complementarity with the receptor binding site.

Hydrophobic Descriptors: These descriptors measure the lipophilicity of the molecule, which affects its absorption, distribution, and transport to the target site.

logP (Octanol-Water Partition Coefficient): A higher logP value indicates greater lipid solubility, which can enhance the penetration of the molecule through plant cuticles and cell membranes. However, an optimal logP is often required, as very high lipophilicity can lead to sequestration in lipid compartments and reduced bioavailability.

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in a molecule and is a good predictor of its transport properties.

The following table provides examples of key molecular descriptors and their typical values for a series of phenoxyacetic acid analogs.

| Compound | Descriptor Type | Descriptor Name | Value |

| Phenoxyacetic acid | Electronic | Hammett (σ) at para | 0.00 |

| Steric | Molar Refractivity (MR) | 41.2 | |

| Hydrophobic | logP | 1.48 | |

| 4-Chlorophenoxyacetic acid | Electronic | Hammett (σ) at para | 0.23 |

| Steric | Molar Refractivity (MR) | 46.2 | |

| Hydrophobic | logP | 2.19 | |

| (2-Methyl-4-chloro-phenoxy)-acetic acid (MCPA) | Electronic | Hammett (σ) at para | 0.23 |

| Steric | Molar Refractivity (MR) | 50.8 | |

| Hydrophobic | logP | 2.69 | |

| This compound | Electronic | Hammett (σ) at para | 0.78 |

| Steric | Molar Refractivity (MR) | 52.5 | |

| Hydrophobic | logP | 1.89 |

Note: The values in this table are representative and may vary depending on the calculation method.

Studies have shown that for phenoxyacetic acid derivatives, the presence of substituents at the 2- and 4-positions of the aromatic ring is often crucial for high herbicidal activity. nih.gov The methyl group at the 2-position and the nitro group at the 4-position in the target compound likely play specific roles in its interaction with the auxin receptor system. The electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid moiety, potentially leading to stronger interactions with the receptor.

Environmental Research and Biogeochemical Fate of 2 Methyl 4 Nitro Phenoxy Acetic Acid

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily through reactions with light (photodegradation) and water (hydrolysis). These pathways are significant first steps in the environmental transformation of many organic pollutants.

Photodegradation, or photolysis, is the process by which light energy breaks down chemical compounds. Aromatic compounds containing nitro groups are known to be susceptible to photolysis. The presence of a nitrophenyl group in the structure of (2-Methyl-4-nitro-phenoxy)-acetic acid suggests a potential for degradation upon exposure to sunlight. For instance, related nitrophenylacetic acid derivatives have been utilized as photocleavable protecting groups in chemical synthesis, highlighting the inherent photoreactive nature of this class of compounds. rsc.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ether linkage between the phenoxy group and the acetic acid side chain is a potential site for hydrolysis. The rate of hydrolysis is often dependent on environmental factors, particularly pH.

Biotic Transformation and Microbial Metabolism in Soil and Water Systems

The primary route of degradation for many organic compounds in the environment is through the metabolic activity of microorganisms. Bacteria and fungi can evolve complex enzymatic pathways to break down xenobiotics, often using them as a source of carbon and energy.

While no studies have detailed the complete microbial degradation pathway of this compound, a probable sequence can be inferred from the well-documented metabolism of structurally analogous herbicides and other nitroaromatic compounds. nih.gov

The most likely initial step, by analogy to the degradation of herbicides like MCPA and 2,4-D, is the enzymatic cleavage of the ether bond. nih.gov This reaction would yield two primary metabolites: 2-methyl-4-nitrophenol (B1582141) and a two-carbon side chain, likely processed via the glyoxylate (B1226380) cycle.

The subsequent degradation of 2-methyl-4-nitrophenol would be a critical step. Microbial degradation of nitrophenols can proceed through several established routes:

Oxidative Denitrification: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov

Reductive Pathway: The nitro group can be reduced to a hydroxylamino group (-NHOH) and then to an amino group (-NH₂). This amine can then be removed, or the ring can be cleaved while the amine is still attached. nih.gov

The resulting catechols or hydroquinones undergo ring cleavage, and the aliphatic intermediates are further metabolized and funneled into central metabolic cycles like the Krebs cycle.

Table 1: Potential Microbial Metabolites of this compound This table outlines the likely intermediate compounds formed during the biodegradation of this compound, based on established pathways for analogous molecules.

| Parent Compound | Primary Metabolite (Ether Cleavage) | Secondary Metabolites (Ring Degradation) |

| This compound | 2-Methyl-4-nitrophenol | Methyl-catechol, Methyl-hydroquinone, Protocatechuic acid |

| Glyoxylic acid | Formic acid, Carbon dioxide |

Note: The listed secondary metabolites are hypothetical, based on common aromatic degradation pathways, as specific metabolite profiling for this compound is not available.

Specific microbial strains capable of utilizing this compound as a sole carbon and energy source have not been reported in the literature. However, a wide range of microorganisms are known to degrade its structural components: phenoxyacetic acids and nitrophenols. researchgate.netnih.gov The presence of such organisms in soil or water could potentially lead to the degradation of the target compound.

Table 2: Examples of Microbial Genera Capable of Degrading Related Compounds This table lists microbial genera that have been identified to degrade compounds structurally similar to this compound or its expected metabolites.

| Microbial Genus | Degraded Compound(s) | Reference |

| Cupriavidus | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Alcaligenes | Mecoprop, 2,4-D, MCPA | researchgate.net |

| Pseudomonas | 2,4-D, Nitrophenols | nih.govresearchgate.net |

| Burkholderia | 3-Methyl-4-nitrophenol | |

| Nocardioides | Nitrophenols | researchgate.net |

| Flavobacterium | Nitrophenols | researchgate.net |

Environmental Transport and Persistence Studies

The transport and persistence of a chemical in the environment are governed by its physical and chemical properties and its susceptibility to degradation. For this compound, specific field studies on its persistence (e.g., half-life in soil or water) and transport characteristics (e.g., soil adsorption coefficient, Koc) are not documented in available literature.

Based on its structure as a phenoxyacetic acid, it is expected to be a weak acid that exists predominantly as an anion in environmental systems with a pH above its pKa. This anionic form generally results in low adsorption to negatively charged soil colloids and organic matter, leading to a potential for high mobility in soil and leaching to groundwater, a behavior observed in other phenoxy herbicides. nih.gov

The persistence of the compound is a balance between its inherent stability and the degradation processes acting upon it. The presence of the electron-withdrawing nitro group on the aromatic ring generally increases a compound's resistance to oxidative microbial degradation compared to non-substituted analogs. nih.govresearchgate.net Therefore, in environments lacking adapted microbial consortia, this compound may exhibit significant persistence.

Adsorption and Desorption Dynamics in Soil Substrates

The mobility and persistence of phenoxyacetic herbicides like this compound in the soil environment are critically governed by adsorption and desorption processes. These processes dictate the amount of the compound that is available in the soil solution to be taken up by organisms, degraded, or transported to other environmental compartments.

Research on the analogous compound, MCPA, demonstrates that its sorption to soil is generally weak. mdpi.com The extent of adsorption is strongly and positively correlated with the soil's organic carbon content. mdpi.comresearchgate.net Soils with higher organic matter exhibit greater retention of the herbicide. mdpi.com The chemical nature of the organic matter also plays a role, with sorption being significantly correlated with humic and fulvic acid content. researchgate.netdtic.mil Conversely, soil pH has a negative correlation with MCPA sorption; as pH increases, the herbicide, which is a weak acid, becomes more anionic, reducing its affinity for negatively charged soil particles. researchgate.netdtic.mil

The presence of other substances can influence these dynamics. For instance, phosphate (B84403) and low molecular weight organic acids can compete for sorption sites, leading to decreased adsorption of MCPA. mdpi.com Desorption studies on MCPA show that a significant portion of the sorbed amount can be released back into the soil solution, although some level of hysteresis (the state of the desorbed substance lagging behind the original sorption isotherm) is observed. mdpi.com This indicates that a fraction of the herbicide can become more strongly bound to soil particles over time.

Table 1: Freundlich Sorption and Desorption Coefficients for MCPA in Different Soil Horizons This data is for the related compound MCPA and is used as a proxy.

| Soil Type | Soil Horizon | Organic Carbon (%) | pH | Freundlich Adsorption Coefficient (Kf) |

|---|---|---|---|---|

| Haplic Chernozem | A | 1.85 | 6.8 | 1.03 |

| Haplic Chernozem | B | 0.64 | 7.5 | 0.41 |

| Calcaric Chernozem | A | 2.41 | 7.2 | 0.89 |

| Calcaric Chernozem | B | 0.42 | 7.8 | 0.37 |

| Mollic Gleysol | A | 3.12 | 6.5 | 1.21 |

| Mollic Gleysol | B | 1.08 | 7.1 | 0.62 |

Source: Adapted from studies on MCPA. mdpi.com

Leaching Potential and Groundwater Contamination Research

The potential for a herbicide to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is directly related to its adsorption-desorption characteristics and its persistence in the soil.

Given the weak sorption of MCPA to soil particles, it is considered to have a high potential for mobility and leaching. plos.orgnih.gov This is particularly true in soils with low organic matter content and in sandy soils. researchgate.netnih.gov The anionic nature of phenoxyacetic acids like MCPA at typical environmental pH values further contributes to their mobility, as they are repelled by negatively charged soil surfaces. dtic.mil

Groundwater contamination by phenoxyacetic herbicides can occur through leaching from treated agricultural fields, as well as from improper handling, spills, or disposal of equipment rinsate. ccme.ca Studies have detected MCPA in groundwater, confirming its potential to move through the soil profile into underlying aquifers. ccme.ca The degradation of these herbicides in the soil can mitigate leaching, but transformation products can also be mobile and may be of environmental concern. habitablefuture.org For instance, 4-chloro-2-methylphenol (B52076) (4C2MP), a degradation product of MCPA, is known to be persistent and toxic to aquatic organisms. habitablefuture.org

Ecotoxicological Mechanisms and Effects on Non-Target Organisms

The ecotoxicological effects of this compound on organisms not targeted by its intended use are a crucial aspect of its environmental risk profile. The following sections detail the likely impacts on microbial communities and aquatic life, based on data for related compounds.

Impact on Microbial Communities in Soil and Aquatic Environments

Herbicides can exert significant effects on the structure and function of microbial communities in both soil and water. These microorganisms are vital for numerous ecosystem processes, including nutrient cycling and organic matter decomposition.